Cyclobutyl 2,5-dichlorophenyl ketone

Physicochemical property Thermodynamics Separation science

Cyclobutyl 2,5-dichlorophenyl ketone (C₁₁H₁₀Cl₂O, MW 229.1) is a halogenated aryl cyclobutyl ketone, characterized by a cyclobutyl moiety directly bonded to a 2,5-dichlorophenyl carbonyl group. It is primarily employed as a synthetic building block and pharmaceutical intermediate , and is commercially available in research-grade purity (typically 97%).

Molecular Formula C11H10Cl2O
Molecular Weight 229.1 g/mol
CAS No. 898791-18-9
Cat. No. B1603947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2,5-dichlorophenyl ketone
CAS898791-18-9
Molecular FormulaC11H10Cl2O
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C11H10Cl2O/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
InChIKeyUNVVXADOVGGKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl 2,5-dichlorophenyl ketone (CAS 898791-18-9) – A Specialized Halogenated Aryl Cyclobutyl Ketone for Research and Intermediate Applications


Cyclobutyl 2,5-dichlorophenyl ketone (C₁₁H₁₀Cl₂O, MW 229.1) is a halogenated aryl cyclobutyl ketone, characterized by a cyclobutyl moiety directly bonded to a 2,5-dichlorophenyl carbonyl group. It is primarily employed as a synthetic building block and pharmaceutical intermediate , and is commercially available in research-grade purity (typically 97%) . Its predicted physicochemical properties distinguish it from non-halogenated analogs, warranting specific selection criteria in procurement workflows.

Why Simple Substitution with Other Cyclobutyl Aryl Ketones Can Lead to Divergent Physicochemical and Performance Outcomes


Substituting cyclobutyl 2,5-dichlorophenyl ketone with unsubstituted cyclobutyl phenyl ketone or regioisomeric dichloro analogs cannot be assumed to be functionally equivalent. The 2,5-dichloro substitution pattern imparts a distinct electronic and steric profile that significantly alters key properties: the predicted boiling point rises by ~48 °C relative to the non-halogenated parent , density increases by ~0.29 g/cm³ [1], and lipophilicity (LogP) increases by over one log unit . These changes directly affect distillation, formulation, chromatographic behavior, and potential biological partitioning—making blind substitution a source of irreproducibility and off-spec results.

Quantitative Differentiation Evidence for Cyclobutyl 2,5-Dichlorophenyl Ketone Versus Closest Analogs


Predicted Boiling Point Elevation of +47.8 °C Over Non-Halogenated Cyclobutyl Phenyl Ketone

The predicted boiling point of cyclobutyl 2,5-dichlorophenyl ketone is 307.8 °C , compared to 260 °C for the unsubstituted cyclobutyl phenyl ketone [1]. This represents a substantial elevation of 47.8 °C attributable to the two chlorine atoms.

Physicochemical property Thermodynamics Separation science

Density Increase of +0.288 g/cm³ Compared to Parent Cyclobutyl Phenyl Ketone

The predicted density of cyclobutyl 2,5-dichlorophenyl ketone is 1.332 g/cm³ , whereas the parent cyclobutyl phenyl ketone has a measured density of 1.0440 g/cm³ [1]. The 0.288 g/cm³ increase reflects the mass and polarizability contributions of chlorine substituents.

Density Formulation Material science

Estimated LogP Shift of ~+1.1 Units Over Non-Halogenated Analog

The 2,5-dichlorophenyl substitution pattern is expected to yield a logP comparable to the 2,4-dichloro regioisomer, whose ACD/LogP is 3.72 . This is approximately 1.1 units higher than the XLogP3-AA of 2.6 reported for unsubstituted cyclobutyl phenyl ketone [1].

Lipophilicity ADME Medicinal chemistry

Uniform 97% Purity Specification Matches Regioisomeric Analogs, Simplifying Method Transfer

Cyclobutyl 2,5-dichlorophenyl ketone is supplied at ≥97% purity by a leading vendor . This purity level is identical to the 97% specification reported for the 2,4-dichloro and 3,5-dichloro regioisomers, enabling consistent benchmarking across isomer series.

Analytical chemistry Quality control Reproducibility

Cyclobutyl Aryl Ketone Platform Demonstrates Norrish Type II Photochemical Reactivity Applicable to Late-Stage Functionalization

Solid-state photochemical studies demonstrate that α-cycloalkyl aryl ketones, including cyclobutyl derivatives, undergo clean Norrish Type II reactions with quantifiable cyclization-to-cleavage ratios [1]. The reaction proceeds with defined stereochemistry and has been recently exploited for stereospecific cis-γ-functionalization of cyclobutyl aryl ketones [2].

Photochemistry Synthetic methodology Late-stage functionalization

Explicit Classification as a Pharmaceutical Intermediate in Patent and Supplier Documentation

Multiple independent sources explicitly classify cyclobutyl 2,5-dichlorophenyl ketone as a pharmaceutical intermediate or fine chemical for drug synthesis . The compound is listed in the context of heterocyclic derivative patents (e.g., US-8461348-B2) and is associated with building block collections used in medicinal chemistry campaigns .

Pharmaceutical intermediate Patent linkage Medicinal chemistry

Recommended Application Scenarios for Cyclobutyl 2,5-Dichlorophenyl Ketone Based on Differentiated Evidence


Medicinal Chemistry Building Block Requiring High Boiling Point and Lipophilicity

When designing compound libraries where higher lipophilicity (LogP >3.5) and elevated boiling point (>300 °C) are desirable for metabolic stability or CNS targeting, cyclobutyl 2,5-dichlorophenyl ketone offers a predicted LogP ~3.7–3.8 and boiling point ~308 °C . Its explicit classification as a pharmaceutical intermediate linked to heterocyclic derivative patents further supports its selection in hit-to-lead and lead optimization programs.

Late-Stage Functionalization via Norrish Type II Photochemistry

The cyclobutyl ketone scaffold is amenable to Norrish Type II and Norrish-Yang photochemical transformations, enabling stereospecific cis-γ-functionalization to generate 1,3-difunctionalized cyclobutanes . This reactivity profile is class-validated for cyclobutyl aryl ketones, making the compound suitable for late-stage diversification in medicinal chemistry .

Physicochemical Benchmarking and Analytical Method Development

The compound's density (1.332 g/cm³) and boiling point (307.8 °C) are well-characterized relative to the parent cyclobutyl phenyl ketone . This makes it a useful reference for calibrating chromatographic methods (e.g., HPLC retention time prediction) and for evaluating the contribution of chlorine substituents to physicochemical parameters in quantitative structure-property relationship (QSPR) studies.

Isomer-Controlled SAR Studies on Dichlorophenyl Ketones

When conducting structure-activity relationship (SAR) investigations across dichlorophenyl regioisomers, the 2,5-substitution pattern provides a distinct electronic configuration compared to the 2,4-, 3,4-, and 3,5- analogs. The availability of the compound at a purity specification (97%) consistent with other isomers enables direct comparative biological or reactivity studies without confounding purity artifacts.

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